Cas no 2228650-06-2 (2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine)
2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine
- 2228650-06-2
- 2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine
- EN300-1908126
-
- Inchi: 1S/C11H15BrN2/c12-9-2-3-10(14-8-9)11(6-7-13)4-1-5-11/h2-3,8H,1,4-7,13H2
- InChI Key: VSZABYUFYGXGFV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)C1(CCN)CCC1
Computed Properties
- Exact Mass: 254.04186g/mol
- Monoisotopic Mass: 254.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 38.9Ų
2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908126-1g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-5g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 5g |
$3687.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-10g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 10g |
$5467.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-0.05g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-0.1g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-0.25g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-0.5g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-1.0g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1908126-2.5g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1908126-5.0g |
2-[1-(5-bromopyridin-2-yl)cyclobutyl]ethan-1-amine |
2228650-06-2 | 5g |
$4475.0 | 2023-06-01 |
2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine
Introduction to 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine (CAS No. 2228650-06-2)
2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine (CAS No. 2228650-06-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine is composed of a cyclobutyl ring attached to an ethylamine moiety, with a 5-bromo substituted pyridine ring as a key functional group. The presence of the bromine atom and the pyridine ring imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities and potential pharmaceutical applications.
The synthesis of 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine has been extensively studied in recent years. One common approach involves the reaction of 5-bromopyridine with an appropriate cyclobutyl ethylamine derivative under controlled conditions. The choice of reagents and reaction conditions is critical to achieving high yields and purity of the final product. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have also been explored to optimize the synthesis process.
In terms of biological activities, 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of specific receptors and enzymes, which are implicated in several disease pathways. For instance, studies have indicated that this compound can selectively bind to certain G protein-coupled receptors (GPCRs), modulating their activity and potentially offering therapeutic benefits for conditions such as neurological disorders and inflammatory diseases.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the interactions between 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine and its biological targets. These computational tools have provided insights into the binding modes and key interactions that contribute to the compound's pharmacological properties. Such knowledge is invaluable for optimizing the structure of the compound to improve its potency and selectivity.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine is still in the early stages of development, preliminary data from preclinical studies have been encouraging. Ongoing research is focused on refining the compound's pharmacokinetic properties and assessing its potential for use in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are driving these efforts forward.
The potential applications of 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine extend beyond traditional drug discovery. Its unique chemical structure makes it a valuable tool for exploring fundamental biological processes and developing new research methodologies. For example, it can be used as a probe to study receptor dynamics and signaling pathways in cellular systems.
In conclusion, 2-1-(5-bromopyridin-2-yl)cyclobutylethan-1-amine (CAS No. 2228650-06-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activities, make it an exciting candidate for further investigation. As research continues to advance, it is likely that this compound will play a crucial role in the development of new therapeutic strategies for various diseases.
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